1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one
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Overview
Description
1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a phenoxy and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one can be achieved through a multi-step process. One common method involves the reaction of 3-phenoxypropanoic acid with hydrazine hydrate to form 3-phenoxypropanoic hydrazide. This intermediate is then cyclized using acetic anhydride to yield this compound. The reaction conditions typically involve heating the mixture under reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can yield dihydropyrazinone derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the phenoxy or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazinones and dihydropyrazinones, which can be further functionalized for specific applications .
Scientific Research Applications
1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-phenyl-1,2,5,6-tetrahydropyrazin-2-one
- 1-methyl-3-phenoxy-1,2,5,6-tetrahydropyrazin-2-one
Uniqueness
1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
IUPAC Name |
1-methyl-3-phenoxypyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-8-7-12-10(11(13)14)15-9-5-3-2-4-6-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBASDCFAIKJSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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